In Vitro ALR2 Inhibitory Potency: Minalrestat vs. Sorbinil and Ranirestat
Minalrestat inhibits recombinant human aldose reductase (ALR2) with an IC₅₀ of 73 nM [1]. This potency is intermediate among clinically evaluated ARIs: 73 nM for minalrestat vs. 0.4-100 μM for sorbinil (substrate-dependent) [2] and 11-15 nM for ranirestat . Thus, minalrestat is approximately 5- to 1300-fold more potent than sorbinil depending on assay conditions, but approximately 5- to 7-fold less potent than ranirestat.
| Evidence Dimension | In vitro ALR2 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 73 nM |
| Comparator Or Baseline | Sorbinil: 0.4-100 μM (glucose vs. 4-nitrobenzaldehyde substrate); Ranirestat: 11-15 nM |
| Quantified Difference | Minalrestat is ~5- to 1300-fold more potent than sorbinil; ~5- to 7-fold less potent than ranirestat |
| Conditions | Recombinant human ALR2; sorbinil values are substrate-dependent; ranirestat values are for rat lens and recombinant human enzyme |
Why This Matters
This quantifies minalrestat's target engagement potency relative to two major ARI comparators, informing dose selection and in vitro model design.
- [1] Podjarny A, Cachau RE, Schneider T, van Zandt M, Joachimiak A. Subatomic and atomic crystallographic studies of aldose reductase: implications for inhibitor binding. Cellular and Molecular Life Sciences, 2004;61(7-8):763-773. View Source
- [2] Comparison of aldose reductase inhibitors in vitro: Effects of enzyme purification and substrate type. Biochem Pharmacol, 2002. View Source
